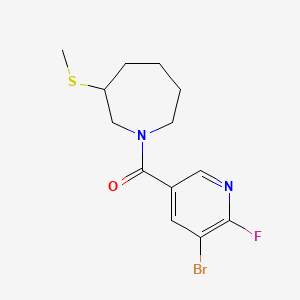
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea, also known as DMTMM, is a widely used coupling reagent in organic synthesis. It is a white crystalline solid that is soluble in common organic solvents such as dichloromethane, acetonitrile, and dimethylformamide. DMTMM is a highly reactive reagent that is used to activate carboxylic acids for peptide synthesis, esterification, and amidation reactions.
科学的研究の応用
Synthetic Methodologies and Applications
Novel Synthesis of Cyclic Dipeptidyl Ureas : A study by Sañudo et al. (2006) explored the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions, leading to a new class of pseudopeptidic [1,2,4]triazines. This synthesis process involves cyclic dipeptidyl ureas, indicating the compound's role in developing new peptidic structures with potential applications in medicinal chemistry and drug design Sañudo et al., 2006.
Corrosion Inhibition : Mistry et al. (2011) investigated 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. This research highlights the compound's utility in protecting industrial materials against corrosion, demonstrating its importance in materials science and engineering Mistry et al., 2011.
Condensing Agent for Amide and Ester Formation : Kunishima et al. (1999) reported on 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride as an efficient condensing agent, leading to the formation of amides and esters. This study underscores the compound's role in facilitating organic synthesis reactions, particularly in peptide and ester synthesis Kunishima et al., 1999.
Stereochemical Determination in PI3 Kinase Inhibitor Metabolite Synthesis : Chen et al. (2010) described the synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor. The research demonstrates the compound's application in the synthesis of biologically active molecules, contributing to the development of new therapeutic agents Chen et al., 2010.
特性
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-9-7-10(22-2)5-6-11(9)17-13(21)16-8-12-18-14(23-3)20-15(19-12)24-4/h5-7H,8H2,1-4H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYBKZBKTAYEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





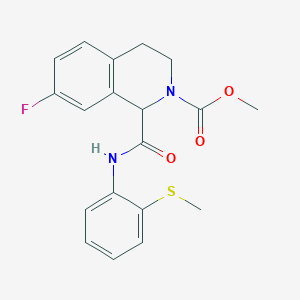
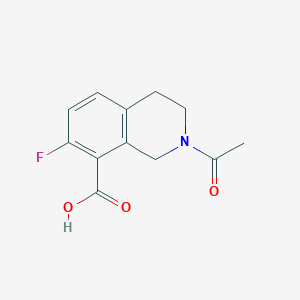
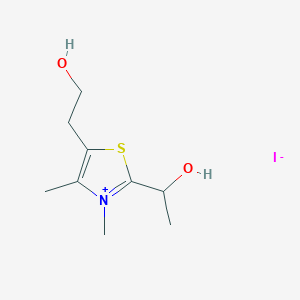
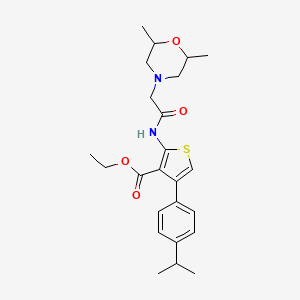
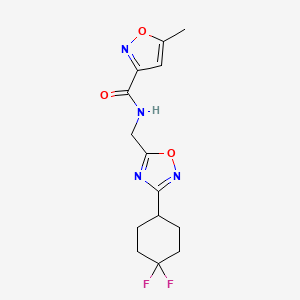
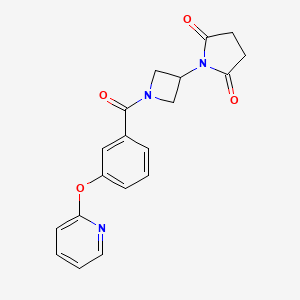

![1-[(3-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2434588.png)
![2-(7-Cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2434589.png)
